1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-4-3-12(9-16(15)24-2)11-18-17(22)20-13-6-8-21-14(10-13)5-7-19-21/h3-5,7,9,13H,6,8,10-11H2,1-2H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOJCBMUKDVLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCN3C(=CC=N3)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:
-
Formation of the Tetrahydropyrazolopyridinyl Intermediate
Starting Materials: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine.
Reaction Conditions: This intermediate can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
-
Attachment of the Dimethoxybenzyl Group
Starting Materials: 3,4-Dimethoxybenzyl chloride.
Reaction Conditions: The dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
-
Formation of the Urea Linkage
Starting Materials: Isocyanate derivative or phosgene.
Reaction Conditions: The final step involves the reaction of the dimethoxybenzyl intermediate with an isocyanate derivative or phosgene to form the urea linkage. This reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with key analogs from patents and synthetic studies:
Key Observations
Core Heterocycle Variations: The pyrazolo[1,5-a]pyridine core in the target compound is distinct from pyrazolo[4,3-c]pyridine () and triazolo[1,5-a]pyridine ().
Substituent Impact: The 3,4-dimethoxybenzyl group is a recurring motif in multiple analogs (Evidences 2, 5), suggesting its role in balancing lipophilicity and solubility. In contrast, trifluoromethyl groups () increase electron-withdrawing effects and metabolic stability . The urea moiety in the target compound is unique among the compared analogs, which often use carboxamides or carbonitriles. Urea’s dual H-bond donor/acceptor capacity could improve binding to polar residues in enzymatic active sites .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods described for pyrazolo-pyrimidines (), such as high-temperature fusion with urea. However, ultrasonic-assisted synthesis () offers advantages in regioselectivity and yield for complex heterocycles .
Research Findings and Implications
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- TLR Antagonists: Pyrazolo[4,3-c]pyridine derivatives () demonstrate nanomolar potency against TLR7-9, critical for autoimmune disease treatment. The target compound’s urea group could modulate TLR affinity differently than morpholinyl-azetidine substituents .
- Kinase Inhibitors : Trifluoromethyl-pyrazolo[1,5-a]pyrimidines () show enhanced kinase selectivity, suggesting the target compound’s dimethoxybenzyl-urea structure may similarly target tyrosine or serine/threonine kinases .
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H22N4O3
- Molar Mass : 318.39 g/mol
- Structural Features : The compound features a urea linkage and a tetrahydropyrazolo moiety which are critical for its biological activity.
Research indicates that compounds with similar structures exhibit a variety of biological activities including:
- Antitumor Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
- Anti-inflammatory Properties : Compounds similar to this urea derivative have been reported to modulate inflammatory pathways, potentially providing relief in inflammatory diseases .
- Antimicrobial Effects : Some pyrazole derivatives have demonstrated antimicrobial activity against bacterial and fungal strains .
Biological Activity Data
A summary of biological activities associated with similar compounds is provided in the table below:
Case Studies
- Antitumor Activity : A study on pyrazole derivatives indicated that certain compounds could inhibit cell proliferation in human cancer cell lines through the blockade of specific signaling pathways. This suggests that this compound may possess similar antitumor properties.
- Anti-inflammatory Mechanism : Research demonstrated that pyrazole-based compounds can significantly reduce inflammation markers in animal models of arthritis. The inhibition of COX enzymes was noted as a primary mechanism.
- Antimicrobial Efficacy : In vitro studies showed that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi, indicating potential for development as an antimicrobial agent.
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of pyrazole compounds. Modifications to the core structure can enhance efficacy and selectivity for specific biological targets. For example:
- Substituent Variations : The presence of methoxy groups has been linked to increased lipophilicity and improved cell membrane permeability.
- Activity Correlation : Higher activity against specific targets was correlated with specific structural motifs within the pyrazole framework.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
